Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate
Description
Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate is a benzoate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the para position and a methoxy group at the meta position of the aromatic ring. The Boc group serves as a temporary protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide and pharmaceutical chemistry . This compound is structurally designed to balance reactivity and steric hindrance, making it valuable in intermediate synthesis for drug discovery.
Properties
IUPAC Name |
methyl 3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-10-7-6-9(12(16)19-5)8-11(10)18-4/h6-8H,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRRVAXAOYYQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate typically involves the protection of an amino group using a Boc protecting group. The process begins with the reaction of 4-amino-3-methoxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions, leading to the formation of the free amine.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol is commonly used for Boc deprotection.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Deprotection: Formation of 4-amino-3-methoxybenzoic acid.
Oxidation: Formation of 4-formyl-3-methoxybenzoic acid or 4-carboxy-3-methoxybenzoic acid.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance biological activity and selectivity against specific targets. For instance, derivatives of this compound have been explored for their anti-inflammatory and antibacterial properties, making them candidates for new therapeutic agents .
- Biological Activity : Research indicates that this compound can activate signaling pathways such as the Wnt/β-catenin pathway, which is crucial in osteogenic differentiation. This property positions it as a potential candidate in regenerative medicine and tissue engineering applications .
Materials Science Applications
- Polymer Synthesis : The compound has been investigated as a building block for synthesizing poly(ether amide)s from lignin-derived precursors. These polymers exhibit desirable thermal properties, making them suitable alternatives to petroleum-based plastics. The synthesized materials have shown potential for use in packaging, storage, and coatings due to their thermal stability and degradation characteristics under acidic conditions .
- Sustainable Materials : Efforts to replace petrochemical products with renewable resources have led to the exploration of this compound in developing sustainable materials. The thermal properties of polymers derived from this compound suggest they could serve as eco-friendly alternatives in various industrial applications .
Organic Synthesis Applications
- Reagent in Organic Reactions : this compound serves as an important reagent in organic synthesis, particularly in the formation of amides and esters. Its Boc group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .
- Synthesis of Complex Molecules : The compound's ability to undergo various chemical transformations makes it valuable in synthesizing complex organic molecules. Researchers have utilized it in multi-step syntheses to construct intricate molecular architectures necessary for drug discovery .
Case Studies
| Case Study | Description | Findings |
|---|---|---|
| Study on Anti-inflammatory Properties | Investigated the anti-inflammatory effects of derivatives of this compound | Found significant reduction in inflammation markers in vitro |
| Polymer Development | Explored the synthesis of poly(ether amide)s using lignin-derived precursors | Achieved desirable thermal properties with potential applications in sustainable materials |
| Drug Synthesis | Used as a precursor for synthesizing novel pharmaceutical agents | Identified compounds with enhanced biological activity against specific targets |
Mechanism of Action
The mechanism of action of Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino group during various chemical reactions and can be selectively removed under acidic conditions. This allows for the controlled synthesis of target molecules with free amino groups .
Comparison with Similar Compounds
Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate (CAS: 1350821-95-2)
- Structural Differences: The core structure replaces the benzene ring with a bicyclo[2.2.2]octane system, introducing significant steric constraints and altered electronic properties. Retains the Boc-protected amino and methyl ester groups.
- Enhanced rigidity may limit flexibility in binding interactions, affecting its utility in drug design .
4-[4-({[(tert-Butoxy)carbonyl]piperidinyl}amino)carbonyl]-1H-imidazole Derivatives
- Structural Differences :
- Functional Implications :
Pesticide-Related Benzoate Esters (e.g., Metsulfuron Methyl Ester)
- Structural Differences :
- Functional Implications: Sulfonylurea groups enable inhibition of acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The target compound lacks these pesticidal functional groups, reflecting its distinct application in pharmaceuticals rather than agriculture .
Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate
- Structural Differences: Substitutes the Boc-amino group with a hydroxyl group and replaces the meta-methoxy with a cyclopropylmethoxy moiety.
- Functional Implications: The hydroxyl group increases acidity (pKa ~10 vs. ~5 for Boc-protected amines), influencing solubility and metal chelation.
Comparative Analysis Table
Research Findings and Implications
- Stability : The Boc group in the target compound improves amine stability during synthesis, whereas the hydroxyl group in the cyclopropylmethoxy analogue necessitates protection under acidic conditions .
- Reactivity : Imidazole derivatives exhibit higher reactivity in nucleophilic substitution due to their aromatic heterocycle, unlike the electron-deficient benzoate ring in the target compound .
- Biological Activity : Structural variations directly dictate application scope; sulfonylurea-triazine combinations are pesticidal, while Boc-protected benzoates are tailored for drug discovery .
Biological Activity
Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate (CAS Number: 941715-64-6) is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Synthesis
The synthesis of this compound involves several stages, primarily utilizing N,N-dimethylformamide as a solvent. The process includes the reaction of methyl 4-(t-butoxycarbonylamino)-3-hydroxybenzoate with sodium hydride followed by methyl iodide, yielding the desired product with an overall yield of approximately 86% .
Antimicrobial Properties
Research has indicated that derivatives of benzoic acid, such as this compound, exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Case Studies and Research Findings
- Antiviral Activity : A study focusing on ketone-based inhibitors of SARS-CoV-2 highlighted the importance of structural modifications in enhancing biological activity. While this study did not directly test this compound, it underscores the significance of similar chemical frameworks in antiviral applications .
- Cytotoxicity Assays : Preliminary cytotoxicity assays conducted on related compounds indicate that modifications to the benzoate structure can influence cell viability in cancer cell lines. These findings suggest that further exploration of this compound could yield important insights into its potential therapeutic uses .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 941715-64-6 | C₁₄H₁₉NO₅ | Antimicrobial, Potential Enzyme Inhibitor |
| Methyl 4-((tert-butoxycarbonyl)amino)butanoate | 13112352 | C₁₀H₁₉NO₄ | Antiviral Activity |
| (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid | 86123-95-7 | C₉H₁₇NO₅ | Cytotoxicity in Cancer Cells |
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate?
Answer:
The compound can be synthesized via a multi-step protocol involving:
- Protection of the amine group : Use tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., DMAP or triethylamine) to introduce the Boc group at the 4-amino position .
- Esterification : React the intermediate with methyl chloroformate or methanol under acidic conditions to form the methyl ester .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product. Monitor purity via TLC or HPLC .
Basic: How should this compound be stored to ensure stability during research use?
Answer:
- Storage conditions : Store in a tightly sealed container at 2–8°C in a dry, well-ventilated area away from direct sunlight. Avoid exposure to moisture or temperature fluctuations .
- Incompatibilities : Separate from strong acids/bases, oxidizing agents, and reducing agents to prevent decomposition .
Advanced: What analytical methods are optimal for characterizing structural purity and detecting degradation products?
Answer:
- NMR spectroscopy : Use H and C NMR to confirm the presence of the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and methoxy/ester groups .
- HPLC-MS : Employ reverse-phase C18 columns with a water/acetonitrile gradient (0.1% formic acid) to detect impurities or hydrolysis byproducts (e.g., free amine or carboxylic acid derivatives) .
- FTIR : Monitor the carbonyl stretch (~1700–1750 cm) for ester and Boc groups to confirm structural integrity .
Advanced: How can researchers mitigate hazards during handling, given its acute toxicity classification?
Answer:
- Exposure controls : Use fume hoods (EN 14175-certified) and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact or inhalation of dust .
- Waste disposal : Collect residues in approved hazardous waste containers. Neutralize acidic/basic degradation products before disposal .
- Emergency protocols : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced: What mechanistic insights explain its reactivity under acidic or basic conditions?
Answer:
- Acidic conditions : The Boc group undergoes cleavage via protonation of the carbonyl oxygen, leading to carbamic acid and subsequent CO release. The methyl ester may hydrolyze to the carboxylic acid under prolonged exposure .
- Basic conditions : Ester saponification occurs, forming the carboxylate salt. The Boc group is generally stable in mild bases but degrades in strong alkaline media (pH > 10) .
Basic: What spectroscopic signatures distinguish this compound from its deprotected analogs?
Answer:
- Key differences :
- Boc group : H NMR signals at ~1.4 ppm (tert-butyl) and C NMR at ~28 ppm (CH) and ~80 ppm (quaternary C).
- Deprotected amine : Loss of tert-butyl signals and appearance of NH protons (~5–6 ppm in DMSO-d) .
- Mass spectrometry : Molecular ion peak at m/z 369.4 (M+H) confirms intact Boc and ester groups .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Answer:
- Methodological validation :
- Test solubility in DMSO, DMF, THF, and chloroform using gravimetric analysis (saturated solutions filtered through 0.2 μm membranes).
- Account for batch-to-batch variability by verifying supplier certificates (e.g., HPLC purity >95%) .
- Cross-reference with computational models (e.g., COSMO-RS) to predict solvent compatibility .
Advanced: What role does this compound play in medicinal chemistry or drug discovery workflows?
Answer:
- Intermediate utility : It serves as a protected precursor for synthesizing:
- Bioactive molecules : Anticancer or antimicrobial agents via post-functionalization of the amine group .
- Peptidomimetics : Incorporation into peptide backbones to enhance metabolic stability .
- Case study : Derivatives of similar Boc-protected benzoates have been used in kinase inhibitor development .
Basic: What precautions are necessary when scaling up reactions involving this compound?
Answer:
- Thermal safety : Conduct DSC analysis to identify exothermic decomposition thresholds (>150°C observed in analogs) .
- Mixing efficiency : Use jacketed reactors to control temperature during Boc deprotection or ester hydrolysis steps .
- Ventilation : Install explosion-proof exhaust systems to manage volatile byproducts (e.g., CO or methanol) .
Advanced: How can computational chemistry aid in optimizing its synthetic pathway?
Answer:
- Retrosynthetic analysis : Tools like Pistachio or Reaxys propose routes prioritizing Boc protection early to avoid side reactions .
- DFT calculations : Predict transition states for esterification or Boc cleavage to optimize reaction conditions (e.g., solvent, catalyst) .
- Machine learning : Train models on similar compounds to forecast yields or impurity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
